4-Deacetyl-4-propionyl Cabazitaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

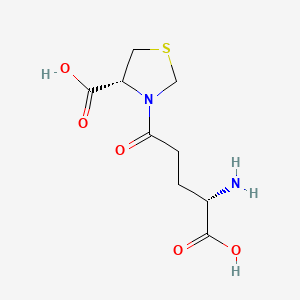

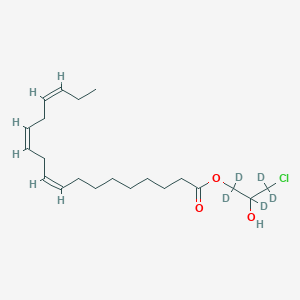

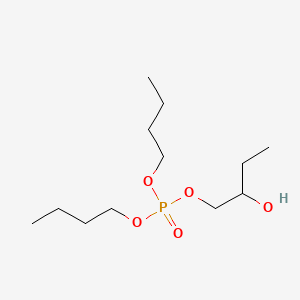

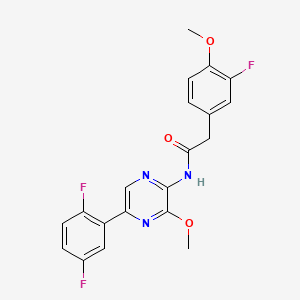

4-Deacetyl-4-propionyl Cabazitaxel is a derivative of Cabazitaxel, a second-generation semisynthetic taxane used primarily in the treatment of hormone-refractory prostate cancer. It is an impurity of Cabazitaxel and shares similar structural features, including its role as a microtubule inhibitor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deacetyl-4-propionyl Cabazitaxel involves multiple steps, starting from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthetic route typically includes the following steps:

Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.

Hydrolysis: Deacetylation is performed to remove acetyl groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Solvent Systems: Utilizing mixed solvent systems comprising water and 1,4-dioxane for freeze-drying.

Sterile Filtration: Ensuring the mixture undergoes sterile filtration to maintain sterility.

Lyophilization: The final product is lyophilized to obtain a stable, dry powder form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Deacetyl-4-propionyl Cabazitaxel undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions may target the carbonyl groups.

Substitution: Substitution reactions can occur at the ester and amide functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

4-Deacetyl-4-propionyl Cabazitaxel has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on microtubule dynamics and cell division.

Medicine: Investigated for its potential in cancer treatment, particularly in overcoming drug resistance.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

4-Deacetyl-4-propionyl Cabazitaxel exerts its effects by stabilizing microtubules and inhibiting their disassembly. This action arrests the cell cycle and inhibits tumor cell proliferation . The compound targets tubulin, a key protein in microtubule formation, and has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Deacetyl-4-propionyl Cabazitaxel include:

Cabazitaxel: The parent compound, used in cancer treatment.

Paclitaxel: Another taxane used in chemotherapy.

Docetaxel: A first-generation taxane with similar mechanisms of action.

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to overcome drug resistance and penetrate the blood-brain barrier makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel |

C46H59NO14 |

|---|---|

Molekulargewicht |

850.0 g/mol |

IUPAC-Name |

[(2S,3R,4S,7R,9S,10S,12R,15S)-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-4-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C46H59NO14/c1-11-31(48)60-45-24-57-30(45)22-29(55-9)44(8)36(45)38(59-39(51)27-20-16-13-17-21-27)46(54)23-28(25(2)32(43(46,6)7)35(56-10)37(44)50)58-40(52)34(49)33(26-18-14-12-15-19-26)47-41(53)61-42(3,4)5/h12-21,28-30,33-36,38,49,54H,11,22-24H2,1-10H3,(H,47,53)/t28-,29-,30+,33-,34+,35+,36-,38-,44+,45-,46?/m0/s1 |

InChI-Schlüssel |

UAOPDTHBPSFWNR-NMPFEDCCSA-N |

Isomerische SMILES |

CCC(=O)O[C@@]12CO[C@@H]1C[C@@H]([C@@]3([C@@H]2[C@@H](C4(C[C@@H](C(=C(C4(C)C)[C@H](C3=O)OC)C)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |

Kanonische SMILES |

CCC(=O)OC12COC1CC(C3(C2C(C4(CC(C(=C(C4(C)C)C(C3=O)OC)C)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)